molecular formula C72H111N7O16 B1242962 sapphyrin PCI-2050

sapphyrin PCI-2050

Cat. No. B1242962
M. Wt: 1330.7 g/mol
InChI Key: KOXTXSPKTBLHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sapphyrin PCI-2050 is a substituted sapphyrin.

Scientific Research Applications

  • Antitumor Efficacy and Tumor Localization : Sapphyrins, including PCI-2050, are pentapyrrolic metal-free expanded porphyrins with potential as anticancer agents. PCI-2050 has shown significant antitumor efficacy in various models without major toxicities. This compound preferentially localizes to tumors, enhancing its therapeutic potential. Studies have demonstrated that PCI-2050 is more potent in inducing apoptosis than its predecessor, PCI-2000, and its uptake in tumor cells and resultant cytotoxicity is dose-dependent (Naumovski et al., 2006).

  • Gene Expression Inhibition : PCI-2050 exerts its effects by inhibiting gene expression in cancer cells. This was observed in lung and prostate cancer cell lines and A549 xenograft tumor models, where PCI-2050 significantly reduced cell proliferation and increased levels of reactive oxygen species. The compound's growth inhibition pattern correlates with known transcriptional or translational inhibitors (Wang et al., 2007).

  • Apoptosis Induction in Hematologic Malignancies : In the context of hematologic malignancies, sapphyrins like PCI-2050 have been shown to induce apoptosis in various tumor cell lines and inhibit tumor growth in animal models, suggesting their potential utility as anticancer agents for these types of cancers (Naumovski et al., 2004).

  • Photochemical Internalization in Drug Delivery : The application of PCI-2050 extends to photochemical internalization (PCI), a technique for spatio-temporal control of drug delivery. PCI-2050's role in enhancing the delivery of cytotoxins to cancer cells has been explored in various models, demonstrating its potential as a novel agent for targeted cancer therapy (Hadi et al., 2023).

properties

Molecular Formula

C72H111N7O16

Molecular Weight

1330.7 g/mol

IUPAC Name

3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-4,13,14,23-tetraethyl-3,8,19,24-tetramethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C72H111N7O16/c1-13-55-53(7)69-70-54(8)56(14-2)64(77-70)48-62-52(6)60(20-18-26-95-72(81)79(23-29-88-41-45-92-37-33-84-11)24-30-89-42-46-93-38-34-85-12)68(74-62)50-66-58(16-4)57(15-3)65(75-66)49-67-59(51(5)61(73-67)47-63(55)76-69)19-17-25-94-71(80)78(21-27-86-39-43-90-35-31-82-9)22-28-87-40-44-91-36-32-83-10/h47-50,73-75H,13-46H2,1-12H3

InChI Key

KOXTXSPKTBLHJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=C(C(=C(N5)C=C6C(=C(C2=N6)C)CC)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N4)CC)CC)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)C)C

synonyms

PCI 2050
PCI-2050
PCI2050

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sapphyrin PCI-2050
Reactant of Route 2
Reactant of Route 2
sapphyrin PCI-2050
Reactant of Route 3
Reactant of Route 3
sapphyrin PCI-2050
Reactant of Route 4
Reactant of Route 4
sapphyrin PCI-2050
Reactant of Route 5
Reactant of Route 5
sapphyrin PCI-2050
Reactant of Route 6
Reactant of Route 6
sapphyrin PCI-2050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.